

# FF-10101 Succinate Salt: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: FF-10101

Cat. No.: B607442

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## Introduction

**FF-10101** is a novel, orally bioavailable, irreversible small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3).[1][2] It is being developed as the succinate salt form, **FF-10101-01**, for the treatment of acute myeloid leukemia (AML), particularly in patients with FLT3 mutations.[3][4][5][6][7] Activating mutations in FLT3 are among the most common genetic alterations in AML and are associated with a poor prognosis.[2] **FF-10101** has demonstrated potent activity against both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations of FLT3, including those that confer resistance to other FLT3 inhibitors.[2][4] This technical guide provides an in-depth overview of the core properties of **FF-10101** succinate salt, including its mechanism of action, physicochemical properties, preclinical and clinical data, and detailed experimental methodologies.

## Physicochemical Properties

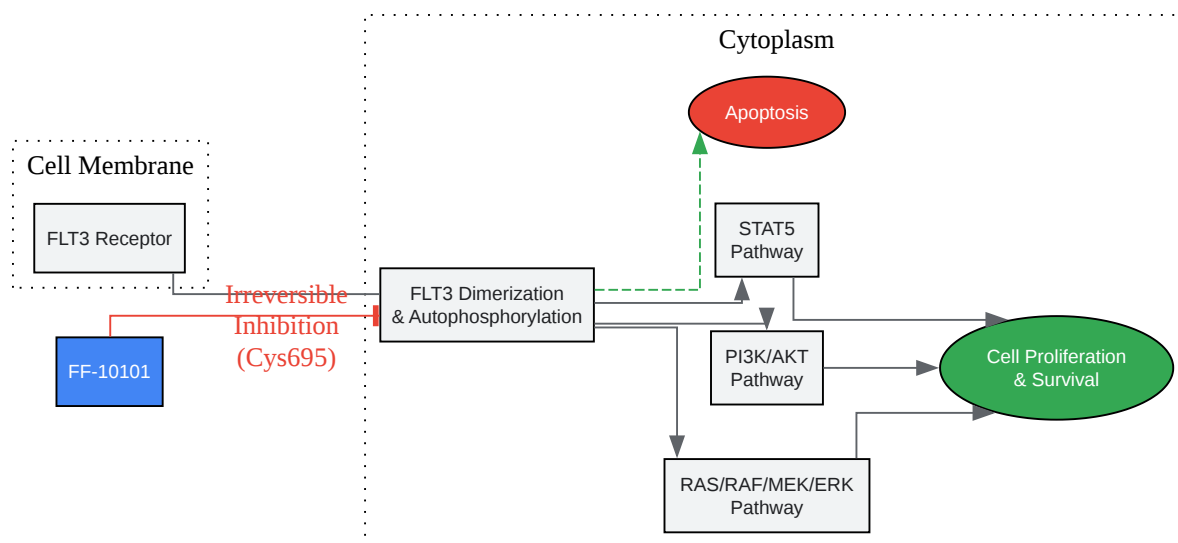
**FF-10101** is administered as a succinate salt.[4][6][7] The physicochemical properties of the active pharmaceutical ingredient are crucial for its formulation, delivery, and bioavailability.

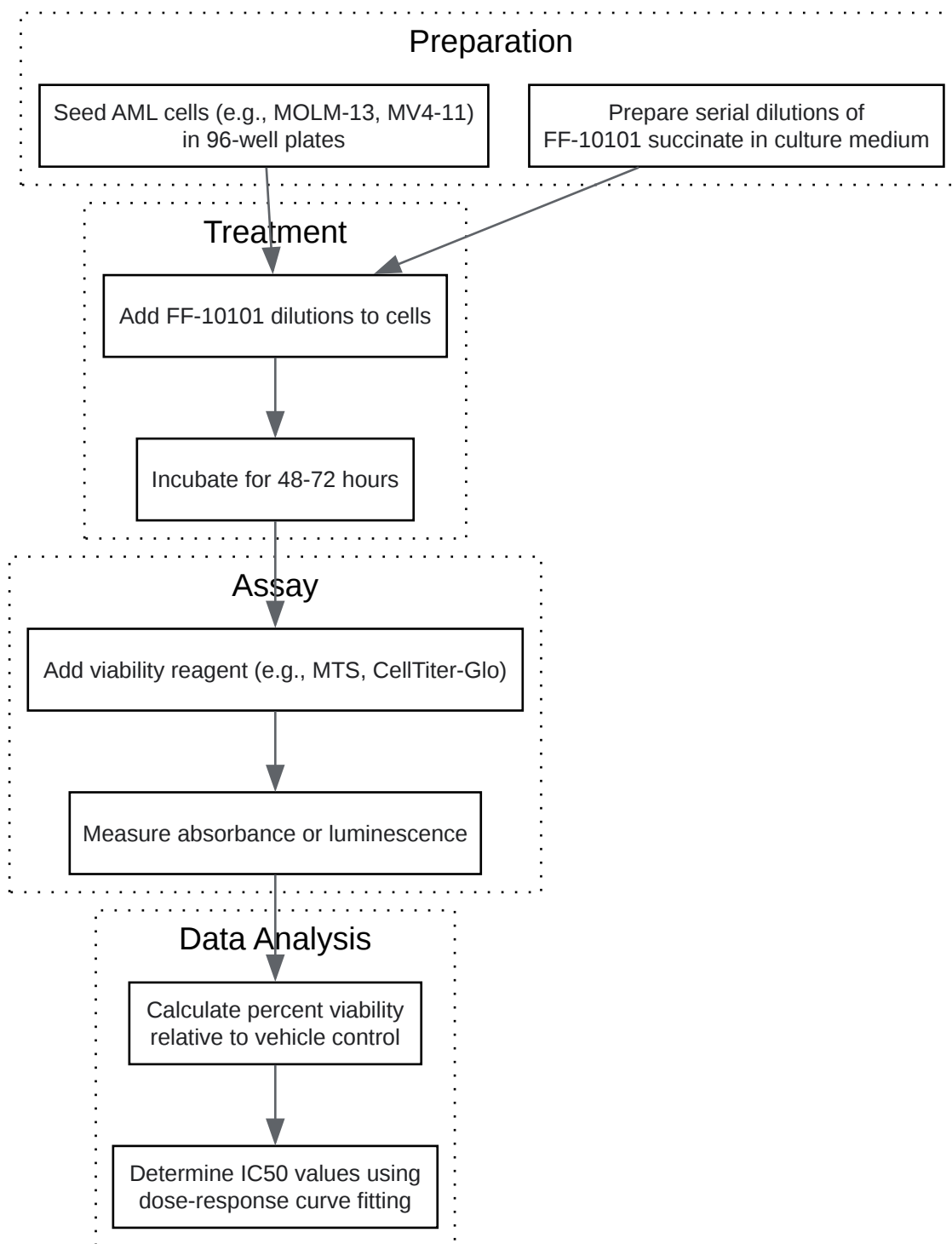
Property	Value	Reference
FF-10101 (Free Base)		
Molecular Formula	C <sub>29</sub> H <sub>38</sub> N <sub>8</sub> O <sub>2</sub>	[8]
Molecular Weight	530.66 g/mol	[8]
Solubility	Water: Insoluble Ethanol: 90 mg/mL DMSO: 95-100 mg/mL	[8][9]
FF-10101 Succinate Salt		
Molecular Formula	C <sub>33</sub> H <sub>44</sub> N <sub>8</sub> O <sub>6</sub>	[10]
Molecular Weight	648.75 g/mol	[10]
Storage	Powder: -20°C for up to 3 years In solvent: -80°C for up to 1 year	[9]

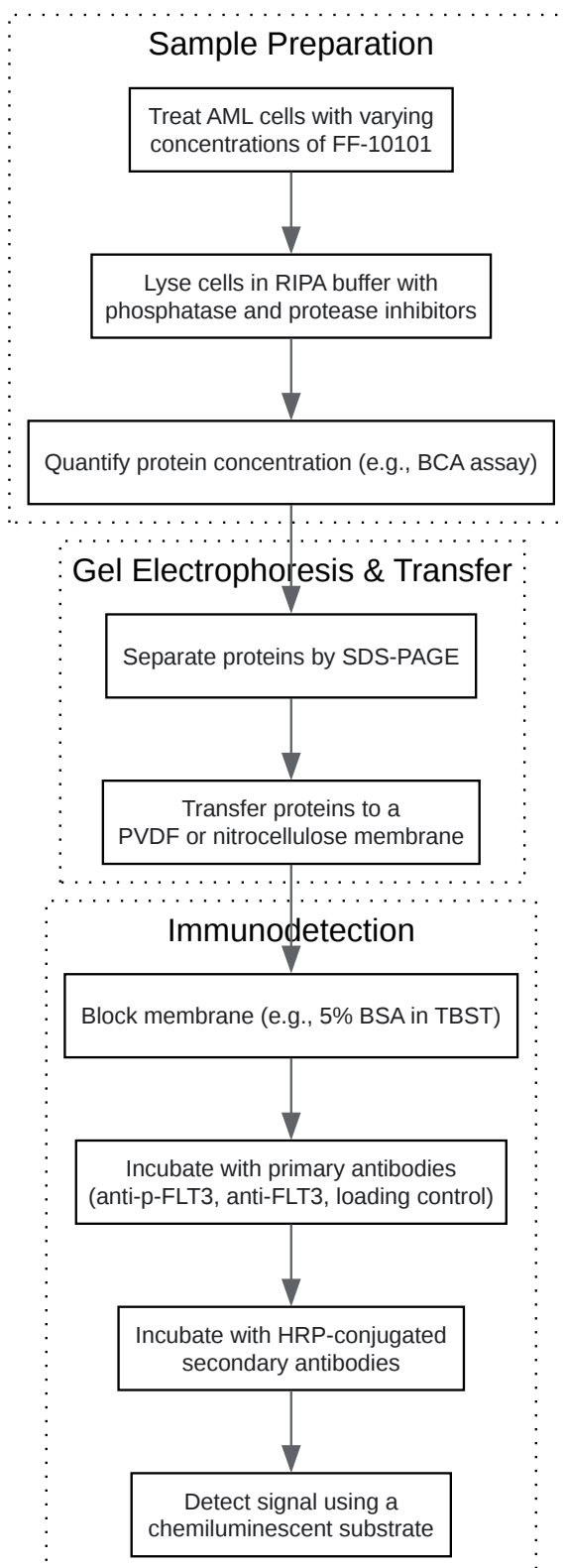
Note: Detailed information on the melting point, pKa, and hygroscopicity of the succinate salt is not publicly available.

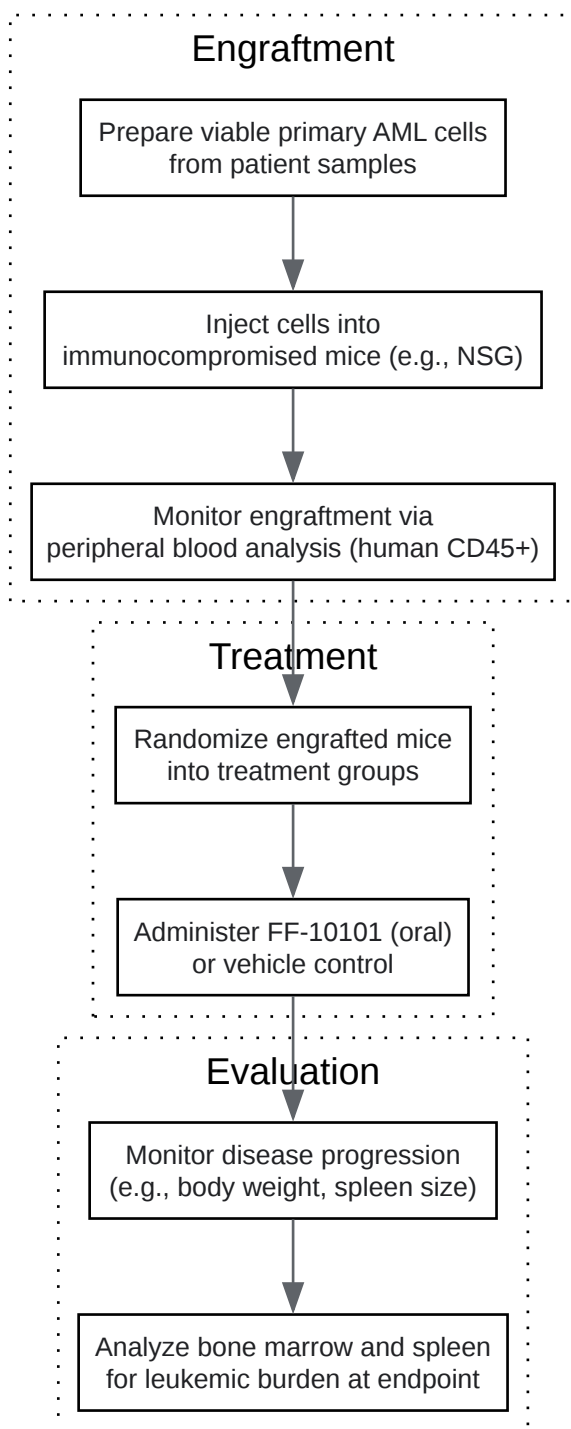
## Mechanism of Action

**FF-10101** is a Type I irreversible inhibitor of FLT3.[4] It forms a covalent bond with a specific cysteine residue (C695) in the ATP-binding pocket of the FLT3 kinase domain.[2] This irreversible binding leads to sustained inhibition of FLT3 signaling pathways, including STAT5, AKT, and ERK, thereby inducing apoptosis in FLT3-mutated AML cells.[4]









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